

Spectroscopic Profile of 3-Bromophenylacetylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromophenylacetylene**

Cat. No.: **B1279458**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **3-Bromophenylacetylene** (CAS No. 766-81-4). The information presented herein is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize **3-Bromophenylacetylene**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.65	t	~1.5	H-2 (Aromatic)
~7.45	ddd	~7.8, 1.5, 1.2	H-6 (Aromatic)
~7.40	ddd	~8.0, 2.0, 1.2	H-4 (Aromatic)
~7.25	t	~7.9	H-5 (Aromatic)
~3.10	s	-	H-alkyne (C≡C-H)

Predicted data is based on spectral data of analogous compounds and established principles of NMR spectroscopy. The aromatic region will present as a complex multiplet system.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~135.0	C-6 (Aromatic CH)
~131.5	C-4 (Aromatic CH)
~130.2	C-5 (Aromatic CH)
~130.0	C-2 (Aromatic CH)
~124.5	C-1 (Aromatic C-C≡)
~122.5	C-3 (Aromatic C-Br)
~82.5	C-alkyne (C≡C-H)
~78.0	C-alkyne (Ar-C≡C)

Predicted data is based on spectral data of analogous compounds and established principles of NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~3080	Medium	Aromatic C-H stretch
~2100	Medium, Sharp	C≡C stretch
~1590, 1560, 1470	Medium to Strong	Aromatic C=C skeletal vibrations
~880, 780	Strong	C-H out-of-plane bending (m-disubstitution)
~680	Medium to Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
182	~98	[M+2] ⁺ Molecular ion (with ⁸¹ Br)
180	100	[M] ⁺ Molecular ion (with ⁷⁹ Br)
101	High	[M-Br] ⁺
75	Medium	[C ₆ H ₃] ⁺

The presence of bromine results in a characteristic M/M+2 isotopic pattern with a near 1:1 intensity ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

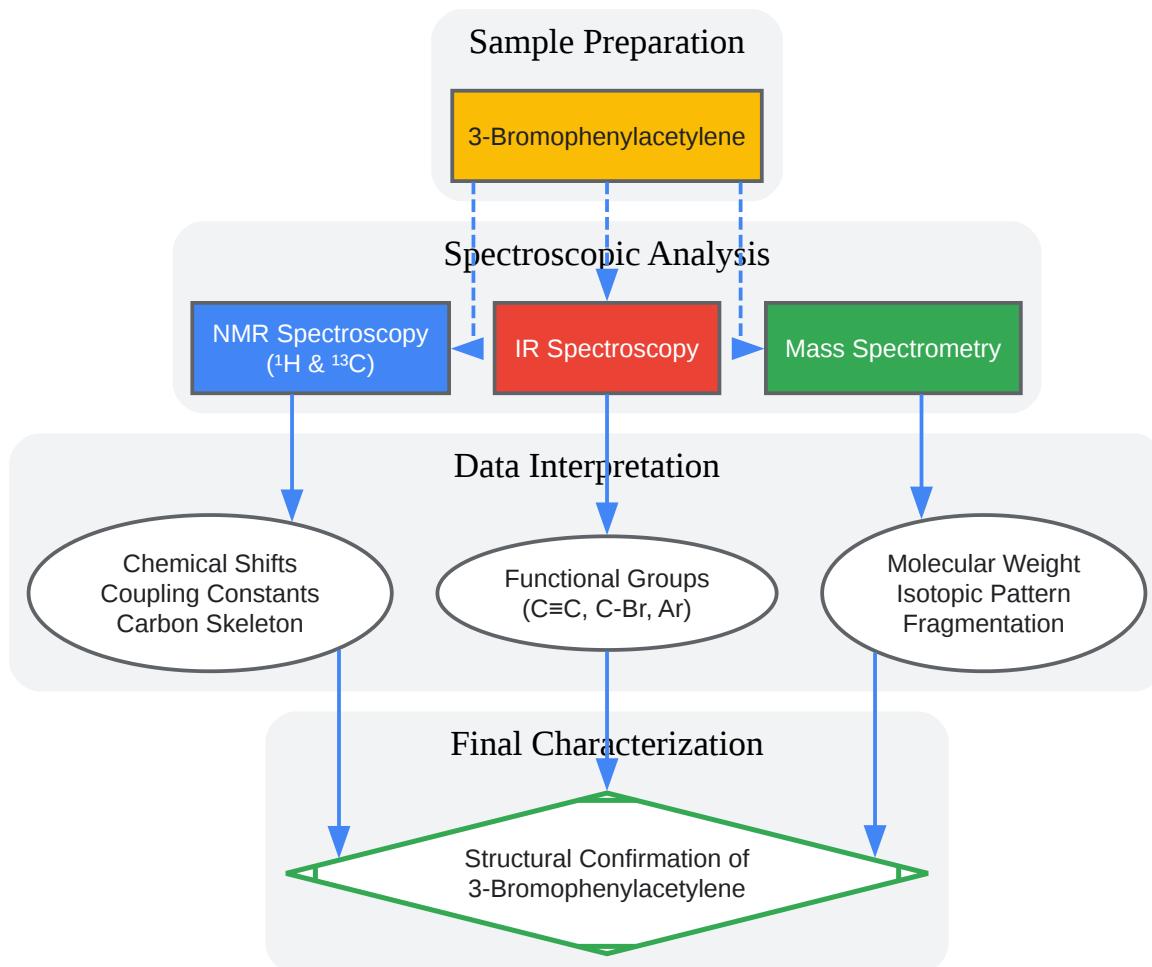
- Sample Preparation: Approximately 5-10 mg of **3-Bromophenylacetylene** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]
- ^1H NMR Acquisition Parameters:
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Pulse Width: 30°
 - Acquisition Time: 4 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR Acquisition Parameters:
 - Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise)
 - Relaxation Delay: 2.0 s
 - Pulse Program: Standard proton-decoupled pulse sequence.
 - Spectral Width: 0 to 220 ppm
- Data Processing: The raw free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts for both ^1H and ^{13}C are referenced to the residual solvent peak (for CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).[1]

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of **3-Bromophenylacetylene** is finely ground with dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Alternatively, a spectrum can be obtained from a thin film of the compound between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.[\[2\]](#)
- **Acquisition Parameters:**
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) is recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}).


Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion if the sample is sufficiently pure.
- **Instrumentation:** A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used.
- **Acquisition Parameters:**
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Mass Range: m/z 40-400
 - Scan Speed: 1-2 scans/second

- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peaks and characteristic fragmentation patterns. The isotopic distribution for bromine-containing fragments ($[M]^+$ and $[M+2]^+$) is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Bromophenylacetylene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. Bot Verification [rasayanjournal.co.in]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromophenylacetylene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279458#spectroscopic-data-of-3-bromophenylacetylene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com